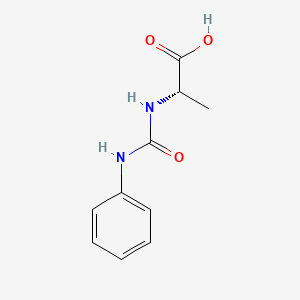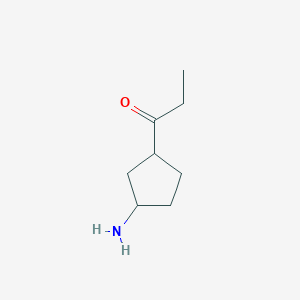
1-(3-Aminocyclopentyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminocyclopentyl)propan-1-one is an organic compound with the molecular formula C8H15NO It is a cyclopentane derivative with an amino group attached to the third carbon of the cyclopentane ring and a propanone group attached to the first carbon
Preparation Methods
The synthesis of 1-(3-Aminocyclopentyl)propan-1-one can be achieved through several routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach is the alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-Aminocyclopentyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Scientific Research Applications
1-(3-Aminocyclopentyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(3-Aminocyclopentyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The propanone group can participate in various chemical reactions, altering the activity of enzymes and other proteins. These interactions can modulate metabolic pathways and cellular processes .
Comparison with Similar Compounds
1-(3-Aminocyclopentyl)propan-1-one can be compared with other similar compounds, such as:
1-(1-Aminocyclopentyl)propan-1-one: This compound has the amino group attached to the first carbon of the cyclopentane ring, leading to different chemical properties and reactivity.
1-(3-Aminocyclohexyl)propan-1-one: The cyclohexane derivative has a larger ring size, affecting its steric interactions and chemical behavior.
1-(3-Aminocyclopropyl)propan-1-one: The cyclopropane derivative has a smaller ring size, resulting in different strain and reactivity.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-(3-aminocyclopentyl)propan-1-one |
InChI |
InChI=1S/C8H15NO/c1-2-8(10)6-3-4-7(9)5-6/h6-7H,2-5,9H2,1H3 |
InChI Key |
LSQLQCXJOTYMPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


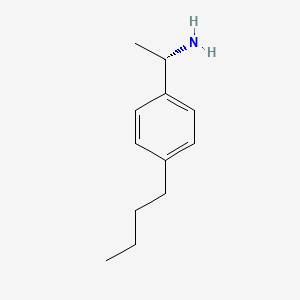
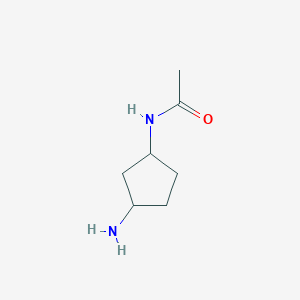
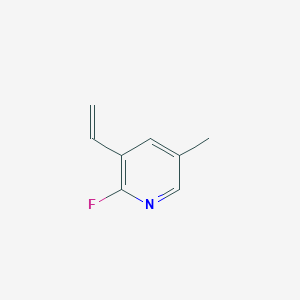
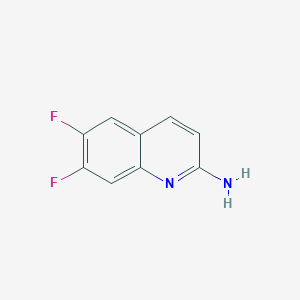
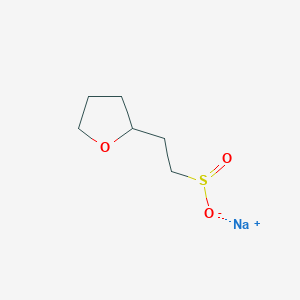
![5-[(Diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13160736.png)
![(([2-(Bromomethyl)pentyl]oxy)methyl)benzene](/img/structure/B13160740.png)
![1-([(Propan-2-YL)amino]methyl)cyclohexan-1-amine](/img/structure/B13160747.png)
![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1H-imidazole-1-carboxamide](/img/structure/B13160748.png)
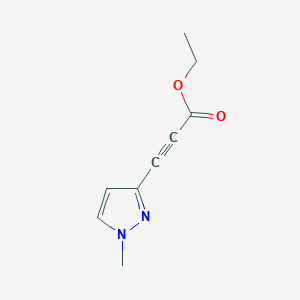
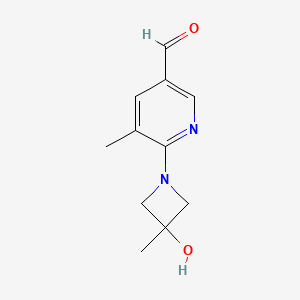
![(1R)-1-(7-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13160777.png)

